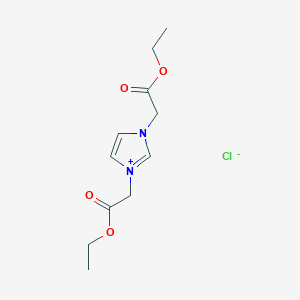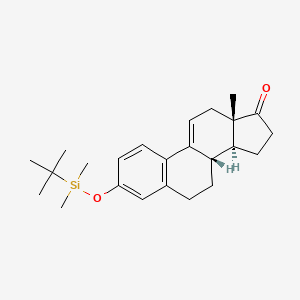
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is a chemical compound with the molecular formula C11H17N2O4Cl It is known for its unique structure, which includes an imidazolium core substituted with ethoxy and oxoethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride typically involves the reaction of imidazole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or oxoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazolium compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and ionic liquids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride involves its interaction with molecular targets through its imidazolium core and substituent groups. The compound can form hydrogen bonds, electrostatic interactions, and van der Waals forces with various biomolecules, influencing their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-hydroxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with hydroxy groups instead of ethoxy groups.
1,3-Bis(2-methoxy-2-oxoethyl)-1H-imidazolium Chloride: Similar structure but with methoxy groups instead of ethoxy groups.
1,3-Bis(2-oxoethyl)-1H-imidazolium Chloride: Lacks the ethoxy groups, leading to different chemical properties.
Uniqueness
1,3-Bis(2-ethoxy-2-oxoethyl)-1H-imidazolium Chloride is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H17ClN2O4 |
|---|---|
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)imidazol-3-ium-1-yl]acetate;chloride |
InChI |
InChI=1S/C11H17N2O4.ClH/c1-3-16-10(14)7-12-5-6-13(9-12)8-11(15)17-4-2;/h5-6,9H,3-4,7-8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MAJKZDUHJIAAEJ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CN1C=C[N+](=C1)CC(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)

![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13437097.png)
![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)

![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)


![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)


